![molecular formula C19H16O2 B14367534 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 92776-59-5](/img/structure/B14367534.png)
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is a compound that belongs to the class of bicyclic structures. These structures are known for their rigidity and unique chemical properties, making them valuable in various fields of scientific research and industrial applications. The compound features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, and a diphenylethenyl group, which adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, where photochemistry is used to create new building blocks. This method is efficient and modular, allowing for the creation of various derivatives of the bicyclo[2.1.1]hexane structure .
Industrial Production Methods
Industrial production of this compound can be challenging due to the need for specialized equipment and conditions. The use of photochemical reactions on a large scale requires careful control of reaction parameters to ensure high yields and purity. Additionally, the use of toxic reagents, such as stannane, can complicate the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic core or the diphenylethenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can produce a wide range of substituted bicyclo[2.1.1]hexane derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The compound can also participate in cycloaddition reactions, forming new bonds and modifying the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[1.1.1]pentane: This compound is another example of a rigid bicyclic structure, but it has a different ring size and substitution pattern
Uniqueness
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its combination of a rigid bicyclic core and a diphenylethenyl group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
92776-59-5 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
5-(2,2-diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C19H16O2/c20-19-17-12-18(21-19)16(17)11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-18H,12H2 |
Clé InChI |
ZLANRGKBRWHXRR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C1OC2=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


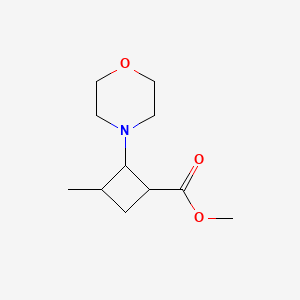
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
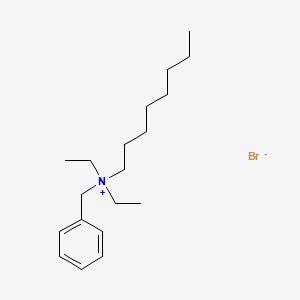
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
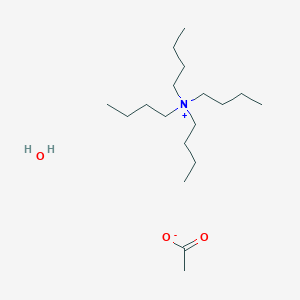


![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
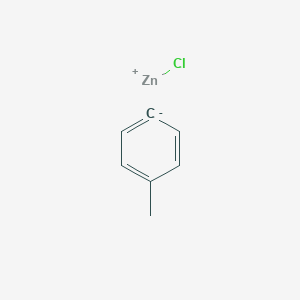
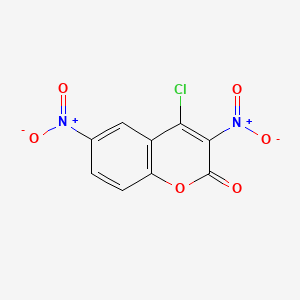
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
